molecular formula C12H14N2O2 B1596468 Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate CAS No. 306278-47-7

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

Cat. No. B1596468
M. Wt: 218.25 g/mol
InChI Key: CLJIRVRIUQJCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate” is a chemical compound with the CAS Number: 306278-47-7 . Its molecular weight is 218.26 . The IUPAC name for this compound is methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate” is 1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate” has a molecular weight of 218.26 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have access to.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) in Pharmaceutical Analysis

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate and its derivatives, such as Methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), are analyzed using HPLC methods in pharmaceutical forms. HPLC provides a reliable way to determine the concentration of these compounds in pharmaceutical dosage forms, ensuring the quality and safety of the drugs (Al-Kurdi et al., 1999).

Electrolyte Research for Fuel Cells

Compounds like 1-methyl imidazole, related to Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate, are used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid for high-temperature proton-conducting polymer electrolytes in fuel cells. This research contributes to the development of more efficient and sustainable fuel cell technologies (Schechter & Savinell, 2002).

Nanoparticle Carrier Systems in Agriculture

In agriculture, derivatives of Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate, like Carbendazim, are used in nanoparticle carrier systems for controlled release of fungicides. This technology helps in precise delivery of the fungicide, reducing environmental impact and improving the efficiency of plant disease control (Campos et al., 2015).

Antitumor Research

Methyl 2-benzimidazolecarbamate, a derivative, has shown promising anti-tumor activities in preclinical trials. It inhibits human cancer cell proliferation and has been used in phase I clinical trials for cancer treatment. This demonstrates the potential of Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate derivatives in oncology (Yenjerla et al., 2009).

Environmental and Microbiological Applications

The compound's derivatives are also used in environmental applications, such as in the study of carbendazim-degrading bacteria. This research is vital for understanding the environmental impact of these compounds and developing bioremediation strategies (Zhang et al., 2013).

Material Science

Research in material science has explored the use of benzimidazole derivatives in the synthesis of metal-organic frameworks (MOFs). These MOFs exhibit unique properties like luminescence, which are important for various applications including sensors and electronics (Yao et al., 2008).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJIRVRIUQJCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351406
Record name methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

CAS RN

306278-47-7
Record name Methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306278-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1.1 g (5.4 mmol) of the title C compound, 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid in 25 mL of MeOH is added dropwise 0.7 g (5.9 mmol) of thionyl chloride and the resulting solution is stirred at 700 for 6 h, then at RT for 18 h. The solvent is removed under reduced pressure and 8% aqueous NaHCO3 solution is added to the residue. The mixture is extracted with EtOAc and the organic phase is dried over anhydrous Na2SO4. The organic solution is concentrated until the product precipitated. The solid is collected by filtration, washed with EtOH and MTBE to give 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester as a beige solid: mp=118-121° C.; IR (KBr) 3430, 1695 cm−1; 1H-NMR (CDCl3) δ 8.39 (s, 1H), 7.98 (dd, 1H), 7.32 (d, J=8.45, 1H), 4.19 (q, 2H), 3.94 (s, 3H), 2.64 (s, 3H), 1.43 (t, 3H); [M+1]+=219.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.